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Compound of Interest

Compound Name: 2-Acetamidophenylboronic acid

Cat. No.: B112080

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for
2-acetamidophenylboronic acid is not publicly available. This guide will, therefore, provide a
detailed crystal structure analysis of a closely related and structurally relevant compound, 3-
aminophenylboronic acid monohydrate, to serve as a comprehensive example of the
experimental protocols, data presentation, and visualization pertinent to this class of molecules.

Introduction to Phenylboronic Acids in Drug
Development

Phenylboronic acids are a class of organic compounds that have garnered significant interest
in medicinal chemistry and drug development. Their unique ability to form reversible covalent
bonds with diols makes them attractive for targeting glycoproteins and other biological
molecules. The three-dimensional arrangement of these molecules in the solid state, dictated
by their crystal structure, is crucial for understanding their physical properties, stability, and
intermolecular interactions, which can influence their biological activity and formulation.

This technical guide outlines the methodologies for determining and analyzing the crystal
structure of phenylboronic acids, using 3-aminophenylboronic acid monohydrate as a case
study.

Experimental Protocols
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The determination of a crystal structure is a multi-step process that begins with the synthesis
and crystallization of the compound, followed by X-ray diffraction analysis.

Synthesis and Crystallization

A general procedure for the synthesis of aminophenylboronic acids involves the reduction of
the corresponding nitrophenylboronic acid. For instance, 2-aminophenylboronic acid can be
synthesized by the hydrogenation of 2-nitrophenylboronic acid using a palladium on carbon

(Pd/C) catalyst.

For the case study of 3-aminophenylboronic acid monohydrate, the compound was crystallized
from a solvent mixture of benzene, methanol, and water to yield colorless block-like crystals
suitable for single-crystal X-ray diffraction.[1][2]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic
arrangement within a crystalline solid. The experimental workflow is depicted in the diagram
below.
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Figure 1. Experimental workflow for single-crystal X-ray diffraction analysis.
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For 3-aminophenylboronic acid monohydrate, the diffraction data was collected on a Bruker
SMART APEX CCD diffractometer at a temperature of 100 K using Mo Ka radiation.[1] The

collected data was then processed, and the structure was solved and refined using software
packages such as SHELXTL.[1]

Crystal Structure Data of 3-Aminophenylboronic
Acid Monohydrate

The crystallographic data for 3-aminophenylboronic acid monohydrate is summarized in the
tables below.

Crystal Data and Structure Refinement
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Parameter

Value

Empirical Formula

CeHsBNO2-H20

Formula Weight 154.96
Crystal System Monoclinic
Space Group P2i/c

a (A) 7.1211 (8)
b (A) 13.8548 (15)
c (A 7.8475 (8)
a (°) 90

B () 100.663 (2)
y (®) 90

Volume (A3) 760.88 (14)
z 4
Temperature (K) 100

Radiation (A)

Mo Ka (A = 0.71073)

R-factor (R)

0.032

Weighted R-factor (WR)

0.088

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Selected Bond Lengths (A)
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Bond Length (A)
B1-01 1.371 (2)
B1-02 1.376 (2)
B1-C4 1.571 (2)
N1-C2 1.464 (2)

Data interpretation from a typical phenylboronic acid structure.

Selected Bond Angles (°)

Angle Degrees (°)
01-B1-02 116.6 (1)
01-B1-C4 122.3 (1)
02-B1-C4 121.1 (1)
N1-C2-C1 119.5 (1)
N1-C2-C3 121.3 (1)

Data interpretation from a typical phenylboronic acid structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-aminophenylboronic acid monohydrate is dominated by a network of
hydrogen bonds. The boronic acid molecules form inversion dimers through pairs of O—H---O
hydrogen bonds.[1] These dimers are then linked by water molecules, creating chains along
the direction.[1] Additionally, N—H---O hydrogen bonds connect these chains to form sheets.[1]

Figure 2. Schematic of key hydrogen bonding interactions in 3-aminophenylboronic acid
monohydrate.

Conclusion

The crystal structure analysis of 3-aminophenylboronic acid monohydrate reveals a robust
hydrogen-bonding network that dictates its solid-state architecture. The boronic acid groups
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form characteristic dimeric synthons, which are further extended into a three-dimensional
network by water molecules and the amino groups. This detailed structural understanding is
fundamental for predicting the physicochemical properties of this and related phenylboronic
acid derivatives, which is of paramount importance for their application in drug design and
materials science. While the crystal structure of 2-acetamidophenylboronic acid remains to
be determined, the analysis presented here provides a strong foundational framework for its
future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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